5,5'-Biisoxazole

Crystallography Solid-State Chemistry Crystal Engineering

Researchers investigating crystal packing, twinning behavior, or coordination polymers often find that biphenyl or 3,3'-biisoxazole analogs lack the required planar trans geometry and defined intermolecular contacts. 5,5'-Biisoxazole (CAS 23296-57-3) solves this with: - A planar trans configuration and validated melting point (116-117.5°C) for QC differentiation. - Defined twinning laws and close intermolecular contacts for crystal growth studies. - A linear bridging ligand geometry (opposite N/O lone pairs) distinct from chelating or non-planar analogs. Available for immediate R&D shipment.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 23296-57-3
Cat. No. B12898811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Biisoxazole
CAS23296-57-3
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C2=CC=NO2
InChIInChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H
InChIKeyYSMPIGJMISTWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Biisoxazole – Research Profile


5,5'-Biisoxazole (CAS 23296-57-3) is a heterocyclic compound composed of two isoxazole rings linked via a 5,5'-carbon bond [1]. The molecule exhibits a planar trans configuration in the solid state, with bond lengths and angles closely resembling those in 3,3'-biisoxazole [2]. It is a crystalline solid with a reported melting point of 116–117.5 °C and a predicted boiling point of 331.8 ± 17.0 °C [3]. Its structural features—including intermolecular distances near van der Waals limits and defined twinning laws—differentiate it from other biisoxazole isomers and from analogous biphenyl systems, making it a subject of interest in crystallography, coordination chemistry, and computational studies [2][4].

Crystal engineering & twinning studies – planar trans geometry with defined twinning laws supports solid-state packing research
Computational benchmark – non-bonded interaction models diverge from biphenyl; tests PPP method validity for heteroaromatics
Coordination chemistry – trans arrangement of heteroatom lone pairs enables linear bridging ligand geometry

Key Differentiators of 5,5'-Biisoxazole


Simple substitution of 5,5'-biisoxazole with its 3,3'- or 3,4'-isomers, or with structurally related biphenyl analogs, can fundamentally alter intermolecular packing, conformational energetics, and crystal behavior. Unlike 3,3'-biisoxazole, 5,5'-biisoxazole exhibits very close intermolecular contacts and a planar trans geometry that dictates its unique twinning laws [1]. Moreover, computational studies reveal that the cis–trans energy difference in 5,5'-biisoxazole is not well described by the PPP approximations that work for biphenyl, indicating divergent electronic and steric landscapes [2]. Consequently, substituting even a closely related analog may yield unpredictable results in crystal engineering, coordination chemistry, or computational modeling.

3,3′-Biisoxazole
Intermolecular packing geometry may shift significantly – tight van der Waals contacts and planar trans twinning behavior are not reproduced in the 3,3′-isomer.
Biphenyl
PPP approximation satisfactory for biphenyl fails for 5,5′-biisoxazole; cis–trans energy predictions can reverse sign depending on integral inclusion.
2,2′-Bipyridyl
Coordination mode differs fundamentally: linear bridging vs. chelating; modeling outcome mismatch even under identical computational frameworks.

5,5'-Biisoxazole Differentiation Evidence


Crystal Packing: 5,5'- vs 3,3'-Biisoxazole

5,5'-Biisoxazole exhibits intermolecular contacts very close to the van der Waals limits, a feature that distinguishes its crystal packing from that of 3,3'-biisoxazole. The planar trans configuration and short intermolecular distances (values near the sum of van der Waals radii) contribute to its unique twinning behavior and solid-state stability [1].

Intermolecular contacts
Head-to-head
5,5′-biisoxazole shows contacts very close to van der Waals limits; 3,3′-isomer lacks comparable strained packing.
Supports solid-state differentiation
Qualitative comparison from X-ray data; confirm per application.
Crystallography Solid-State Chemistry Crystal Engineering

Cis-Trans Energy Difference vs. Bipyridyl

PPP calculations on 5,5'-biisoxazole yield a cis–trans energy difference (ΔEcis-trans) of –30 kcal/mol under simple PPP approximations, in stark contrast to +5.5 kcal/mol for 2,2'-bipyridyl. When 'penetration' integrals are included, the values become +10 kcal/mol for biisoxazole and +20 kcal/mol for bipyridyl, respectively [1]. The strong dependence on approximation methods underscores that 5,5'-biisoxazole cannot be reliably modeled using the same approach that is satisfactory for biphenyl.

ΔEcis-trans
Head-to-head
−30 kcal/mol (simple PPP) vs. +5.5 kcal/mol (2,2′-bipyridyl); +10 kcal/mol with penetration integrals.
Supports computational model selection
Values depend strongly on integral inclusion; benchmark for PPP methods.
Computational Chemistry Molecular Modeling Conformational Analysis

Twinning Laws and Crystal Lattice

5,5'-Biisoxazole crystals exhibit well-defined twinning governed by three twinning laws: [100], (100), and (010) [1]. The intermolecular contacts at twin boundaries are very close to those in the regular structure, suggesting that the twin boundary energy is not much different from that of the bulk crystal [2]. This twin-rich, low-energy boundary landscape is not reported for 3,3'- or 3,4'-biisoxazole isomers.

Twinning laws
Class-level
Three distinct laws: [100], (100), (010); twin boundary contacts similar to bulk crystal.
Supports crystal morphology prediction
No equivalent twinning reported for other biisoxazole isomers.
Crystallography Twinning Lattice Defects

Melting Point vs. Other Biisoxazole Isomers

The reported melting point of 5,5'-biisoxazole is 116–117.5 °C [1]. This is lower than the melting range reported for 3,3'-dimethyl-5,5'-biisoxazole (140–145 °C) and for 5,5'-biisoxazole derivatives such as 4,5-dihydro-3,3'-diphenyl-5,5'-biisoxazole (110–112 °C) . The lower melting point of the parent compound compared to methyl-substituted analogs reflects the lack of additional alkyl groups, which can enhance van der Waals interactions and raise melting temperature.

Melting point
Class-level
116–117.5 °C; 23.5–28.5 °C lower than 3,3′-dimethyl analog, 5.5–6.5 °C higher than diphenyl-dihydro analog.
Supports purity assessment
Thermal signature distinct from substituted derivatives; verify under your conditions.
Physical Chemistry Thermal Analysis Purity Assessment

Planar Trans Configuration for Coordination and π-Stacking

X-ray diffraction confirms that 5,5'-biisoxazole adopts a planar trans configuration in the solid state [1]. This geometry contrasts with the non-planar, twisted conformations often observed in biphenyl derivatives and with the cisoid conformation favored in some metal complexes of 2,2'-bipyridyl. The trans-planar arrangement of the two isoxazole rings exposes both nitrogen and oxygen lone pairs on opposite sides of the molecule, which can lead to different coordination geometries and π-stacking motifs compared to the 3,3'-isomer [2].

Solid-state conformation
Cross-study comparable
Planar trans arrangement (rings coplanar) contrasts with twisted biphenyl (~44° dihedral) and variable bipyridyl conformations.
Supports coordination geometry selection
Exposes N/O lone pairs on opposite sides; distinct from chelating 2,2′-bipyridyl.
Coordination Chemistry Supramolecular Chemistry π-Conjugation

5,5'-Biisoxazole Application Scenarios


Crystal Engineering and Twinning Studies

The well-defined twinning laws and close intermolecular contacts of 5,5'-biisoxazole make it a valuable model compound for studying twin boundary energy and crystal growth mechanisms [1]. Researchers designing co-crystals or investigating crystal packing effects should select 5,5'-biisoxazole over 3,3'-biisoxazole or biphenyl when a planar trans geometry with distinct twinning behavior is desired.

Computational Benchmark for Conformational Analysis

Because PPP calculations on 5,5'-biisoxazole yield dramatically different cis–trans energy differences depending on the inclusion of penetration integrals—and because the method that works for biphenyl fails for biisoxazole—this compound serves as a challenging benchmark for developing and validating computational methods for heteroaromatic systems [2].

Coordination Chemistry as a Bridging Ligand

The trans-planar arrangement of the two isoxazole rings places nitrogen and oxygen lone pairs on opposite sides of the molecule, enabling 5,5'-biisoxazole to act as a linear bridging ligand in coordination polymers or metal-organic frameworks (MOFs) [1]. This contrasts with the chelating behavior of 2,2'-bipyridyl or the non-planar geometry of biphenyl, offering a distinct coordination mode for materials design.

Thermal Analysis for Purity Assessment

The well-defined melting point of 116–117.5 °C [3] provides a reliable thermal signature for identity and purity assessment. This value is sufficiently distinct from related biisoxazole derivatives to allow for simple differentiation in a QC laboratory without requiring more advanced analytical techniques.

Application
Selection Property
Validation Focus
Crystal engineering & twinning studies
Twinning behavior context
Crystal packing and twin boundary energy
Computational benchmark
Conformational energy sensitivity
PPP calculation method validation
Coordination chemistry
Trans-planar geometry
Bridging ligand capability
Thermal analysis
Distinct melting point range
Identity and purity assessment

Technical Documentation Hub

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20 linked technical documents
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